molecular formula C3CeF9O9S3 B1301946 Cerium(III) Trifluoromethanesulfonate CAS No. 76089-77-5

Cerium(III) Trifluoromethanesulfonate

Cat. No. B1301946
CAS RN: 76089-77-5
M. Wt: 587.3 g/mol
InChI Key: PHSMPGGNMIPKTH-UHFFFAOYSA-K
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Description

Cerium(III) trifluoromethanesulfonate, also known as cerium(III) triflate, is a water-tolerant, mild Lewis acid that has been shown to promote various chemical reactions. It is capable of catalyzing acetal hydrolysis, cleavage of p-methoxybenzyl ethers, acetylation of alcohols and sugars, acetalization, and addition of homoallyl alcohols to aldehydes. It is also used in Friedel–Crafts acylations .

Synthesis Analysis

Cerium(III) triflate is most conveniently prepared from cerium(III) chloride and trifluoromethanesulfonic acid in water . This compound is commercially available and typically supplied as a white powder. It is hygroscopic and requires careful handling and storage to prevent degradation by air, moisture, and light .

Molecular Structure Analysis

The molecular structure of cerium(III) trifluoromethanesulfonate is given by the formula C3CeF9O9S3 with a molecular weight of 587.33. The InChI and InChIKey provide a standardized description of its molecular structure . The compound's structure allows it to act as a mild Lewis acid, which is crucial for its reactivity in various chemical reactions.

Chemical Reactions Analysis

Cerium(III) triflate has been used in a variety of chemical reactions. It is an efficient catalyst for the chemoselective deprotection of acetals and ketals under mild conditions . It also catalyzes the acetylation of alcohols without isomerization of chiral centers . Furthermore, cerium(IV) triflate, the oxidized form of cerium(III) triflate, is used for the selective oxidation of sulfides to sulfoxides .

Physical and Chemical Properties Analysis

Cerium(III) triflate has a melting point greater than 300°C and is soluble in methanol and water . Its stability under various conditions makes it a valuable reagent in organic synthesis. The compound's solubility in common solvents is an important characteristic that facilitates its use in different chemical reactions.

Scientific Research Applications

Synthesis and Antibacterial Activity

Cerium(III) trifluoromethanesulfonate plays a role in the synthesis of mononuclear cerium(III) complexes, which have shown effective antibacterial activity against various bacteria including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas fluorescens. The synthesis involves cerium(III) trifluoromethanesulfonate reacting with other compounds in methanol, and the resulting complex is characterized using physicochemical methods and single-crystal X-ray determination (Sang et al., 2017).

Catalysis in Organic Transformations

Cerium(III) trifluoromethanesulfonate has been found to be a stable and efficient catalyst in one-pot Biginelli and solvent-free esterification reactions. Its ability to catalyze these reactions while being easy to recycle enhances its application in organic transformations (Qiu et al., 2014).

Separation of Lanthanides

A process using cerium(III) trifluoromethanesulfonate for the separation of cerium from other lanthanides has been reported. This involves the oxidation of cerium(III) to cerium(IV) under specific conditions, followed by selective extraction using ionic liquids. This method is significant for its efficiency in separating cerium from other lanthanide ions (Gras et al., 2017).

Electron Transfer and Thermodynamics

The study of cerium(IV) complexed as [CeCl6]2– in ionic liquids, particularly its stability and electron transfer kinetics, is crucial for applications in spent nuclear fuel processing and organic synthesis. This research provides valuable insights into the chemistry and electrochemistry of cerium(IV) in these applications (Chou et al., 2019).

Acetylation of Alcohols

Cerium(III) triflate is effective in catalyzing the acetylation of a wide variety of alcohols, demonstrating its versatility in this chemical transformation. This catalyst can also be easily recycled, making it an efficient choice for such processes (Dalpozzo et al., 2003).

Spectrofluorimetric Applications

Cerium(III) ions exhibit unique fluorescence characteristics, which can be utilized for the spectrofluorimetric determination of various ions like arsenic, Fe(II), oxalate, and others. This application leverages the redox reaction between cerium(IV) and arsenic(III) for analytical purposes (Kirkbright et al., 1966).

Fenton-like Reaction Catalysis

Cerium, particularly cerium oxide, has been found to catalyze Fenton-like reactions with hydrogen peroxide, producing oxygen radicals. This capability of cerium to cycle between +3 and +4 oxidation states underpins its potential in catalysis and as an antioxidant in various models (Heckert et al., 2008).

Safety And Hazards

Cerium(III) Trifluoromethanesulfonate is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .

properties

IUPAC Name

cerium(3+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Ce/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSMPGGNMIPKTH-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ce+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3CeF9O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370052
Record name Cerium(III) Triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cerium(III) Trifluoromethanesulfonate

CAS RN

76089-77-5
Record name Cerium(III) Triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cerium(III) Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cerium(III) Trifluoromethanesulfonate
Reactant of Route 2
Cerium(III) Trifluoromethanesulfonate
Reactant of Route 3
Cerium(III) Trifluoromethanesulfonate

Citations

For This Compound
42
Citations
F Ono, Y Inatomi, Y Tada, M Mori, T Sato - Chemistry letters, 2009 - journal.csj.jp
Aldehydes and ketones are readily protected in the presence of trialkyl orthoformate and a catalytic amount of cerium(III) trifluoromethanesulfonate under mild conditions to give the …
Number of citations: 12 www.journal.csj.jp
YS Li, CF Liang - Journal of the Chinese Chemical Society, 2022 - Wiley Online Library
In this study, the cerium(III) trifluoromethanesulfonate–catalyzed cycloaddition of 1,4‐naphthoquinone with functionalized azides in aqueous solutions was used to synthesize naphtho[2,…
Number of citations: 2 onlinelibrary.wiley.com
YL Sang, XS Lin, XC Li, YH Liu… - Inorganic and Nano …, 2017 - Taylor & Francis
A new mononuclear cerium(III) complex, [CeL(H 2 O)]·0.5CH 3 OH, where L is the deprotonated form of tris(2-((5-chlorosalicylidene)amino)ethyl)amine, was prepared by the reaction of …
Number of citations: 7 www.tandfonline.com
R Alves, RC Sabadini, IDA Silva, JP Donoso… - Ionics, 2018 - Springer
This study describes the results of the characterization of solid polymer electrolytes using chitosan matrix plasticized with glycerol and doped with cerium and lithium triflate binary salt …
Number of citations: 3 link.springer.com
YL Sang, XS Lin, XC Li, YH Liu, XH Zhang - Inorganic Chemistry …, 2015 - Elsevier
A novel phenolato- and peroxo-bridged dinuclear cerium(IV) complex, [Ce 2 L 1 L 2 (μ 2 -O 2 )]·(O 3 SCF 3 ), where L 1 and L 2 are the deprotonated form of tris(2-((4-bromosalicylidene)…
Number of citations: 16 www.sciencedirect.com
CB Chemicals - World Wide Web, http://www. beyondchem. com …, 2005 - yickvic.com
CC-0341H 12014-44-7 ALUMINUM CERIUM OXIDE (NANOMETER GRADE) UNIE-4698 ALUMINUM SCANDIUM ALLOY CC-1415CA 16774-21-3 AMMONIUM CERIUM (IV) NITRATE …
Number of citations: 2 www.yickvic.com
T Sato - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 76089‐77‐5 ] C 3 CeF 9 O 9 S 3 (MW 587.33) InChI = 1S/3CHF3O3S.Ce/c3*2‐1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p‐3 InChIKey = PHSMPGGNMIPKTH‐UHFFFAOYSA‐K (water‐tolerant…
Number of citations: 2 onlinelibrary.wiley.com
F Ono, H Takenaka, T Fujikawa, M Mori, T Sato - Synthesis, 2009 - thieme-connect.com
Various types of hydroxyacetophenones are efficiently converted into the corresponding ethylene acetals in the presence of ethane-1, 2-diol, triisopropyl orthoformate, and a catalytic …
Number of citations: 15 www.thieme-connect.com
F Ono, H Takenaka, Y Eguchi, M Endo, T Sato - Synlett, 2009 - thieme-connect.com
Ketone di-sec-alkyl acetals are obtained in good to excellent yields by treatment of ketones with tri-sec-alkyl orthoformate and the corresponding alcohol in the presence of a catalytic …
Number of citations: 6 www.thieme-connect.com
Y Kuramochi, K Ohminato, S Sayama… - European Journal of …, 2021 - Wiley Online Library
We found that Ce(III) ion is oxidized to form Ce(IV) ion on a quartz cell in air‐saturated organic solvents, causing a strong absorption that overlaps with the absorption of the Ce(III) …

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